molecular formula C8H15NO3 B3322803 Ethyl 4-hydroxypiperidine-2-carboxylate CAS No. 153710-85-1

Ethyl 4-hydroxypiperidine-2-carboxylate

Cat. No.: B3322803
CAS No.: 153710-85-1
M. Wt: 173.21 g/mol
InChI Key: BJUUAHUCDQWKQA-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxypiperidine-2-carboxylate is a chemical compound belonging to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxypiperidine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-hydroxypiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure high yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow chemistry, to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

Ethyl 4-hydroxypiperidine-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Ethyl 4-hydroxypiperidine-2-carboxylate can be compared with other piperidine derivatives such as:

    Piperidine: A simpler structure with a wide range of applications in organic synthesis.

    Piperazine: Contains an additional nitrogen atom, making it useful in different pharmaceutical contexts.

    Pyrrolidine: A five-membered ring with similar reactivity but different steric properties.

The uniqueness of this compound lies in its specific functional groups, which allow for versatile chemical modifications and applications .

Properties

IUPAC Name

ethyl 4-hydroxypiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)7-5-6(10)3-4-9-7/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUUAHUCDQWKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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